molecular formula C14H9Cl3N2O4 B3545685 2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide

2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide

Cat. No. B3545685
M. Wt: 375.6 g/mol
InChI Key: KDIACYLTLFRKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide, commonly known as Nitrofen, is a herbicide that was first introduced in the 1960s. It has been widely used in agriculture to control weeds in crops such as cotton, soybeans, and peanuts. Nitrofen is a highly toxic chemical and has been linked to various health problems in humans and animals.

Mechanism of Action

Nitrofen acts as a mitochondrial uncoupler, disrupting the electron transport chain and decreasing ATP production. This leads to an increase in reactive oxygen species (ROS) and oxidative stress. Nitrofen has also been shown to induce apoptosis in cells.
Biochemical and Physiological Effects:
Nitrofen has been shown to cause liver damage, kidney damage, and reproductive toxicity in animals. It has also been linked to developmental abnormalities in humans. Nitrofen exposure has been found to increase lipid peroxidation, decrease glutathione levels, and induce oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

Nitrofen is a highly toxic chemical, which makes it useful for studying the toxic effects of chemicals on living organisms. However, its toxicity also makes it difficult to work with in lab experiments. The use of Nitrofen in lab experiments requires strict safety protocols to ensure the safety of researchers.

Future Directions

Future research on Nitrofen should focus on understanding the mechanisms underlying its toxic effects on living organisms. This could involve studying the effects of Nitrofen on different cell types and tissues, as well as investigating the molecular pathways involved in its toxicity. Additionally, research could focus on developing safer alternatives to Nitrofen for use in agriculture.

Scientific Research Applications

Nitrofen has been extensively studied in scientific research due to its toxic effects on humans and animals. It has been used as a model compound to study the toxicity of nitrophenols and their derivatives. Nitrofen has been shown to cause liver damage, kidney damage, and reproductive toxicity in animals. It has also been linked to developmental abnormalities in humans.

properties

IUPAC Name

2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O4/c15-8-5-10(17)11(6-9(8)16)18-14(20)7-23-13-4-2-1-3-12(13)19(21)22/h1-6H,7H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIACYLTLFRKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.